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Compound of Interest |

Compound Name: 4'-Nitromethopholine
CAS No.: 63937-57-5
Cat. No.: B1583179
- 7

A High-Potency Isoquinoline Scaffold for Opioid
Receptor Profiling[1][2][3]
Part 1: Executive Summary

The "Versidyne" Legacy Revisited

4'-Nitromethopholine (CAS: 63937-57-5) represents a distinct chemical lineage in the study of
opioid analgesics.[1][2] Unlike the pervasive fentanyl (4-anilidopiperidine) or nitazene (2-
benzylbenzimidazole) structural classes, 4'-Nitromethopholine is a 1-phenethyl-1,2,3,4-
tetrahydroisoquinoline derivative.[1][2]

Historically derived from Methopholine (Versidyne)—an analgesic developed by Hoffmann-La
Roche in the 1950s—this 4'-nitro analog was identified as the most potent in its series,
exhibiting approximately 20x the analgesic potency of codeine in early bioassays.[1][2]
However, the parent compound's withdrawal due to ophthalmic toxicity (cataract formation in
canines) halted clinical development.[1][2]

Today, 4'-Nitromethopholine serves as a critical chemical probe for researchers investigating:

o Non-fentanyl scaffolds: Understanding MOR (Mu-Opioid Receptor) activation outside
standard pharmacophores.[1][2]
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o Toxicological mechanisms: Investigating if the nitro-substitution mitigates or exacerbates the
isoquinoline-induced ocular toxicity.[1][2]

» Metabolic stability: Analyzing the metabolic fate of the nitro group in isoquinoline opioids.

Part 2: Chemical Architecture & SAR Analysis[1][2][3]
2.1 Structural Identity

The molecule consists of a tetrahydroisoquinoline (THIQ) core substituted with two methoxy
groups and a 4-nitrophenethyl tail.[1][2][3]

IUPAC Name: 1-[2-(4-nitrophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-
tetrahydroisoquinoline[1][2][3]

» Molecular Formula: C20H24N204[1][2]
o Molecular Weight: 356.42 g/mol [1][2]

o Key Feature: The 4'-nitro group on the phenethyl side chain acts as a strong electron-
withdrawing group (EWG), which historically correlated with increased binding affinity in this
specific scaffold compared to the chloro- (Methopholine) or fluoro- analogs.[1][2]

2.2 Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical pharmacophores governing the potency and
stability of 4'-Nitromethopholine.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/45492
https://en.wikipedia.org/wiki/Metofoline
https://pubchem.ncbi.nlm.nih.gov/compound/45492
https://en.wikipedia.org/wiki/Metofoline
https://cn.canbipharm.com/product/52510
https://pubchem.ncbi.nlm.nih.gov/compound/45492
https://en.wikipedia.org/wiki/Metofoline
https://cn.canbipharm.com/product/52510
https://pubchem.ncbi.nlm.nih.gov/compound/45492
https://en.wikipedia.org/wiki/Metofoline
https://pubchem.ncbi.nlm.nih.gov/compound/45492
https://en.wikipedia.org/wiki/Metofoline
https://pubchem.ncbi.nlm.nih.gov/compound/45492
https://en.wikipedia.org/wiki/Metofoline
https://www.benchchem.com/product/b1583179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-Methyl Group
(Essential for MOR Affinity)

6,7-Dimethoxy Groups
(Lipophilicity & Metabolism)

Position 2

Positions 6,7

Tetrahydroisoquinoline (THIQ) Core

(Scaffold Rigidity)
Position 1
. \
- Ethyl Linker
\\
~ (Spacer) Para-substitution

Sso Increases Receptor 4'-Nitro Group (EWG)
~ Binding (vs -Cl) (Potency Enhancer / Metabolic Liability)

Click to download full resolution via product page

Figure 1: SAR Map of 4'-Nitromethopholine highlighting the electron-withdrawing nitro group
as a potency driver.[1][2]

Part 3: Pharmacodynamics & Toxicology[1][2][3]
3.1 Mechanism of Action

4'-Nitromethopholine functions as a selective Mu-Opioid Receptor (MOR) Agonist.[1][2]
¢ Binding Affinity: While precise

values are sparse in modern literature, historical data places its potency significantly above
codeine but below morphine/fentanyl.[1][2] The levo-isomer (

-configuration) is typically the active enantiomer in this class.[1][2]

» Efficacy: It acts as a full agonist, recruiting

-arrestin pathways similar to classical morphinans.[1][2]

3.2 The Ophthalmic Toxicity Vector
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CRITICAL WARNING: Research into this compound must account for the specific toxicity
profile of the Methopholine class.[1][2]

 Historical Context: Methopholine was withdrawn because it caused corneal opacities and
cataracts in dogs during chronic toxicity studies.[1][2]

e Hypothesis for Investigation: Researchers should assess whether the 4'-nitro substitution
alters this toxicity profile.[1][2] Does the metabolic reduction of the nitro group generate
reactive intermediates (hydroxylamines) that accumulate in ocular tissue?

Part 4: Analytical Methodologies (Forensic & Research)

For detection in biological matrices (plasma/urine), the following Mass Spectrometry transitions
are recommended based on fragmentation patterns of similar isoquinolines.

Table 1: Recommended LC-MS/MS Parameters

Parameter Value Rationale
Precursor lon 357.2 Protonated molecular ion.[1][2]
Cleavage of the phenethyl
Quantifier lon 206.1 linkage (THIQ core fragment).
[1][2]
N Loss of methoxy groups from
Quialifier lon 1 176.1
the core.[1][2]
- Nitro-phenethyl tail fragment.
Quialifier lon 2 150.0
[11[2]
Expect elution after Codeine,
Retention Time Method Dependent before Fentanyl (C18 column).

[1](2]

4.1 Metabolic Pathway Prediction

Understanding the metabolic fate is crucial for toxicology screening.[1][2] The nitro group is a
primary target for metabolic reduction.[1][2]
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Figure 2: Predicted metabolic pathways.[1][2] The reduction of the nitro group to an amine is a
major expected biotransformation.[1][2]

Part 5: Experimental Protocol: Receptor Binding Assay
(Membrane Prep)

Objective: Determine the

of 4'-Nitromethopholine at the
-opioid receptor using radioligand displacement.

Reagents:
e CHO cells stably expressing human MOR.[1][2]

+ Radioligand:
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-DAMGO (Agonist) or
-Naloxone (Antagonist).[1][2]

e Assay Buffer: 50 mM Tris-HCI, pH 7.4.[1][2]

Workflow:

 Membrane Preparation: Harvest CHO-hMOR cells, homogenize in ice-cold Tris buffer, and
centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1][2]

e Incubation: In a 96-well plate, mix:
o 50 pL Membrane suspension (20 ug protein).[1][2]
o 25puL

-DAMGO (1 nM final conc).[1][2]

o 25 pL 4'-Nitromethopholine (varying concentrations:

to
M).[1][2]
o Equilibrium: Incubate for 60 minutes at 25°C.

» Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a
cell harvester.

e Quantification: Add scintillation cocktail and count radioactivity (CPM).
e Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

using the Cheng-Prusoff equation.[1][2]

Validation Check:
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Control: Run Morphine or DAMGO in parallel as a positive control.[1][2]

Non-Specific Binding: Define using 10 uM Naloxone.[1][2]

References

Brossi, A., et al. (1965).[1][2] "Syntheses of Methopholine and Analogues." Helvetica Chimica
Acta.[1][2] (Foundational chemistry of the methopholine series).

Besendorf, H., et al. (1962).[1][2] "Pharmacology of Versidyne (Ro 4-1778/1)."[1][2]
Experientia. (Original pharmacological profiling of the parent compound).[1][2][4]

PubChem. (2023).[1][2] "Compound Summary: 4'-Nitromethopholine (CAS 63937-57-5)."
[1][2][3][5][6] National Library of Medicine.[1][2] Link

Bluelight & NPS Data. (2012/2020). "Anecdotal Reports and Identification of 4'-
Nitromethopholine in Gray Market Supplies.” (Contextualizing its re-emergence as a
research chemical). Link

United States Patent US20200352917A1. (2020).[1][2] "Medicated spray for treatment of
substance abuse."[1][2] (Lists 4'-Nitromethopholine as a potential target for antidotes).[1][2]
[7] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. 4'-Nitromethopholine,63937-57-5-Amadis Chemical [amadischem.com]
e 7. bluelight.org [bluelight.org]

e To cite this document: BenchChem. [Technical Guide: Research Horizons of 4'-
Nitromethopholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583179#potential-research-applications-of-4-
nitromethopholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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